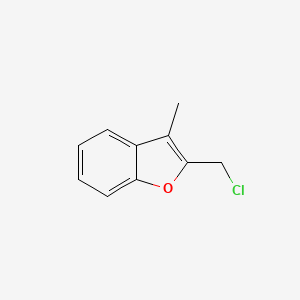

2-Chloromethyl-3-methyl-benzofuran

Description

Properties

CAS No. |

160875-29-6 |

|---|---|

Molecular Formula |

C10H9ClO |

Molecular Weight |

180.63 g/mol |

IUPAC Name |

2-(chloromethyl)-3-methyl-1-benzofuran |

InChI |

InChI=1S/C10H9ClO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,6H2,1H3 |

InChI Key |

HZAWQAKPRJXKLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)CCl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Chloromethyl 3 Methyl Benzofuran

Nucleophilic Substitution Reactions

The primary reaction pathway for 2-Chloromethyl-3-methyl-benzofuran involves the displacement of the chloride ion by a variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, facilitated by the stabilized transition state of the benzylic-like substrate.

Reactions with Amines and Ammonia Derivatives

This compound readily reacts with primary and secondary amines to yield the corresponding N-substituted (3-methylbenzofuran-2-yl)methylamines. These reactions are fundamental in the synthesis of various biologically active molecules. Research on the analogous compound, 2-(chloromethyl)benzofuran, demonstrates a straightforward substitution with aqueous methylamine. The reaction involves dissolving the chloromethyl derivative in an aqueous solution of the amine and stirring for an extended period to afford the desired product. nih.gov

Table 1: Reaction of 2-(Chloromethyl)benzofuran with Methylamine

| Reactant | Nucleophile | Conditions | Product | Yield | Reference |

| 2-(Chloromethyl)benzofuran | 40% aq. Methylamine | Room Temperature, 72h | 2-(Methylaminomethyl)benzofuran | 37% | nih.gov |

Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)

The formation of ethers from this compound can be achieved through reaction with alcohols or phenols, typically under basic conditions in a process known as the Williamson ether synthesis. nih.govlibretexts.orgyoutube.com The alcohol or phenol (B47542) is first deprotonated by a strong base, such as sodium hydride, to form a more potent alkoxide or phenoxide nucleophile. This nucleophile then displaces the chloride from the benzofuran (B130515) substrate.

Advanced catalytic methods have also been developed. For instance, palladium-catalyzed substitution of benzofuran-2-ylmethyl acetates with various phenols has been shown to produce 2-(aryloxymethyl)benzofuran derivatives in good to excellent yields. This reaction tolerates a wide array of functional groups on the phenol, including ether, keto, ester, and cyano groups. nih.gov Another relevant synthesis involves the one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with substituted salicylaldehydes, where the initial step is the O-alkylation of the salicylaldehyde's hydroxyl group. nih.govdocbrown.info

Table 2: Palladium-Catalyzed Reaction of Benzofuran-2-ylmethyl Acetate with Phenols

| Electrophile | Nucleophile | Catalytic System | Product Type | Yield | Reference |

| Benzofuran-2-ylmethyl acetate | Various Phenols | [Pd(η³-C₃H₅)Cl]₂/XPhos | 2-(Aryloxymethyl)benzofuran | Good to Excellent | nih.gov |

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols, Thioethers)

Analogous to oxygen nucleophiles, sulfur-based nucleophiles such as thiols and their conjugate bases (thiolates) are highly effective in displacing the chloride from this compound. Thiolate anions are excellent nucleophiles for SN2 reactions, often more so than their oxygen counterparts, allowing for the efficient synthesis of thioethers (sulfides). acs.orgoup.com The reaction typically involves treating a thiol with a base to form the thiolate, which then reacts with the chloromethyl compound. Alternatively, nucleophiles like thiourea (B124793) can be used to form an intermediate salt, which is subsequently hydrolyzed to yield the thiol. oup.com

While specific examples for this compound are not extensively documented in readily available literature, the established principles of sulfur's high nucleophilicity ensure this transformation is a reliable method for forming C-S bonds with this substrate. acs.org

Table 3: Plausible Reaction with a Thiolate Nucleophile

| Reactant | Nucleophile | Conditions | Product | Expected Outcome |

| This compound | Sodium thiophenolate | Polar aprotic solvent (e.g., DMF, Acetone) | 2-((Phenylthio)methyl)-3-methyl-benzofuran | High Yield |

Reactions with Nitrogen-Containing Heterocycles

The electrophilic nature of the chloromethyl group makes it an excellent substrate for alkylating nitrogen-containing heterocycles. Studies on related compounds have demonstrated this reactivity. For example, ethyl 3-(bromomethyl)benzofuran-2-carboxylate, an analog with a similar reactive benzylic halide, undergoes nucleophilic substitution with morpholine (B109124) in the presence of potassium carbonate and potassium iodide. The synthesis of various indole-benzofuran hybrid molecules also relies on the alkylation of the indole (B1671886) nitrogen with a reactive (chloromethyl)benzofuran precursor, typically using a mild base like potassium carbonate in a polar aprotic solvent. oup.com

Table 4: Reaction of a Benzofuran Derivative with a Nitrogen Heterocycle

| Reactant | Nucleophile | Conditions | Product | Reference |

| Ethyl 3-(bromomethyl)benzofuran-2-carboxylate | Morpholine | K₂CO₃, KI, Acetonitrile, Reflux | Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate | |

| (Chloromethyl)benzofuran (inferred) | Indole | K₂CO₃, DMF | 3-((Benzofuran-2-yl)methyl)-1H-indole | oup.com |

Radical-Mediated Reactions

While less common than nucleophilic substitution, this compound can participate in radical reactions. These transformations require conditions that favor the homolytic cleavage of the carbon-chlorine bond.

Radical Addition Processes

The generation of a (3-methylbenzofuran-2-yl)methyl radical can be initiated by ultraviolet (UV) light or chemical radical initiators. This process is analogous to the free-radical halogenation of toluene, where UV light initiates the formation of a stabilized benzyl (B1604629) radical that propagates a chain reaction. Once formed, this benzofuran-based radical can add to suitable radical acceptors, such as electron-deficient alkenes.

A recent study has provided concrete evidence for such radical pathways by describing a copper(I)-catalyzed dearomatization of benzofurans with 2-(chloromethyl)anilines. The mechanism involves the formation of a radical from the chloromethylaniline, which then undergoes an addition to the benzofuran ring, followed by an intramolecular cyclization cascade. This demonstrates the feasibility of radical additions involving both chloromethyl precursors and the benzofuran scaffold. Photochemical reactions of benzofuran derivatives with ketones to form oxetanes further confirm the susceptibility of the benzofuran ring to radical and photochemical processes.

Cascade Cyclization via Radical Intermediates

While direct studies on the participation of this compound in radical cascade cyclizations are not extensively documented, the principles of radical chemistry allow for postulation of its potential reactivity. Radical reactions are often initiated by the homolytic cleavage of a weak bond, and the chloromethyl group could potentially serve as a radical precursor under specific conditions, such as treatment with radical initiators (e.g., AIBN) or photolysis.

A plausible, albeit hypothetical, pathway could involve the transformation of the chloromethyl group into a suitable radical acceptor or precursor. For instance, if the molecule were incorporated into a larger structure containing a radical donor and an acceptor, the benzofuran moiety could be part of a significant cyclization cascade. Research has demonstrated that aryl radicals, generated from aryl iodides, can undergo intramolecular addition to a tethered allene, forming a benzylic radical which then couples with another radical species. thieme-connect.de This showcases the capability of furan-ring systems to participate in such complex transformations. A similar strategy involving a silver-mediated cascade has been used for the trifluoromethylthiolation/cyclization of unactivated alkenes in related heterocyclic systems. rsc.org For this compound, such a reaction would necessitate prior functionalization to introduce the components required for the cascade.

Electrophilic Aromatic Substitution on the Benzofuran Ring

The benzofuran ring system is considered electron-rich and readily undergoes electrophilic aromatic substitution (EAS). In the case of this compound, the furan (B31954) ring is already fully substituted at the reactive 2- and 3-positions. Therefore, electrophilic attack will occur on the benzene (B151609) ring.

The regioselectivity of the substitution is dictated by the directing effects of the existing substituents: the ether-like oxygen atom and the fused heterocyclic ring.

Directing Effect of the Oxygen Atom: The oxygen atom is a strong activating group and directs electrophilic attack to the ortho and para positions relative to it. In the benzofuran system, this corresponds to positions 7 and 5, respectively.

Directing Effect of the Fused Ring: The electron-rich furan portion of the molecule activates the benzene ring towards electrophilic attack, also directing to the 5- and 7-positions.

Both effects reinforce each other, strongly favoring substitution at positions 5 and 7. The 3-methyl group (activating) and the 2-chloromethyl group (weakly deactivating) have a lesser influence on the remote benzene ring. Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are predicted to yield predominantly a mixture of 5- and 7-substituted products. The stability of the intermediate sigma complexes confirms this preference. stackexchange.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Products |

| Nitration | HNO₃ / H₂SO₄ | 2-Chloromethyl-3-methyl-5-nitrobenzofuran & 2-Chloromethyl-3-methyl-7-nitrobenzofuran |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-2-chloromethyl-3-methylbenzofuran & 7-Bromo-2-chloromethyl-3-methylbenzofuran |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 5-Acetyl-2-chloromethyl-3-methylbenzofuran & 7-Acetyl-2-chloromethyl-3-methylbenzofuran |

Rearrangement Reactions Involving the Chloromethyl Group

The direct participation of the chloromethyl group in common named rearrangement reactions is not typical, as these reactions usually require specific functional groups like hydroxyls or carbonyls in particular arrangements. wiley-vch.deberhamporegirlscollege.ac.inyoutube.com However, the chloromethyl group can be a precursor to functionalities that do undergo rearrangements.

Claisen-type Rearrangements

The classic Claisen rearrangement involves the stackexchange.comstackexchange.com-sigmatropic rearrangement of an allyl aryl ether. thermofisher.com this compound does not possess this structural motif. However, it could be readily converted into a suitable precursor.

A hypothetical pathway would involve a two-step sequence:

Synthesis of an Allyl Ether: Nucleophilic substitution of the chloride with an allyl alkoxide (e.g., sodium allyloxide) would yield 2-(allyloxymethyl)-3-methyl-benzofuran.

Rearrangement: Upon heating, this allyl ether could undergo a Claisen-type rearrangement. The rearrangement would likely proceed to one of the activated positions of the benzofuran nucleus. Given the substitution at positions 2 and 3, the rearrangement would have to occur on the benzene ring, potentially at the 7-position, if sterically accessible, to yield a C-allylated phenol-like intermediate after tautomerization.

This proposed sequence is based on fundamental reactivity principles, although specific literature precedence for this substrate is scarce. The synthesis of benzofurans via Claisen rearrangement of aryl propargyl ethers is a well-established method, highlighting the utility of sigmatropic rearrangements in this chemical space. nih.gov

Metal-Catalyzed Coupling Reactions Utilizing the Chloromethyl Moiety

The chloromethyl group at the 2-position of the benzofuran ring behaves as a pseudobenzylic halide. This functionality makes it an excellent electrophilic partner in a wide range of metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. nih.gov

The C(sp³)–Cl bond can be activated by common transition metal catalysts, most notably those based on palladium and nickel. youtube.comnii.ac.jp This enables coupling with various organometallic nucleophiles.

Suzuki-Miyaura Coupling: This reaction would couple this compound with an aryl or vinyl boronic acid (or boronic ester) in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org This provides a direct route to synthesize 2-arylmethyl-3-methyl-benzofurans, which are valuable structural motifs. The reaction typically employs a Pd(0) catalyst, often generated in situ from a Pd(II) precursor, with phosphine (B1218219) ligands. nih.gov

Sonogashira Coupling: The coupling with a terminal alkyne is known as the Sonogashira reaction. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) and requires a base, such as an amine. organic-chemistry.orgresearchgate.net This pathway allows for the synthesis of 2-alkynylmethyl-3-methyl-benzofurans. The C(sp³)–Cl bond of the substrate can react under conditions developed for unactivated alkyl halides.

Other cross-coupling reactions, such as Negishi (with organozinc reagents), Stille (with organotin reagents), and Heck-type reactions, are also conceivable, expanding the synthetic utility of this building block.

Table 2: Representative Metal-Catalyzed Coupling Reactions of this compound

| Coupling Reaction | Nucleophile Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂, SPhos | K₂CO₃ | 2-(Arylmethyl)-3-methyl-benzofuran |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Et₃N / Piperidine | 2-(Alkynylmethyl)-3-methyl-benzofuran |

| Negishi | Organozinc Halide (R-ZnX) | Pd(dba)₂ | - | 2-(Alkyl/Aryl-methyl)-3-methyl-benzofuran |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP | NaOt-Bu | 2-(Aminomethyl)-3-methyl-benzofuran |

Advanced Derivatization Strategies and Synthesis of Complex Analogues from 2 Chloromethyl 3 Methyl Benzofuran

Construction of Fused and Spiro-Heterocyclic Systems

The inherent reactivity of the 2-chloromethyl group is readily exploited for the construction of novel heterocyclic systems appended to the benzofuran (B130515) core. These strategies often involve nucleophilic substitution reactions where the chlorine atom is displaced by a suitable nucleophile, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

The fusion of benzofuran and quinoline (B57606) moieties is a prominent strategy in medicinal chemistry, aiming to combine the pharmacological profiles of both heterocycles. While direct condensation of 2-chloromethyl-3-methyl-benzofuran with quinoline precursors is not widely documented, analogous syntheses provide a clear blueprint for such transformations. For instance, the synthesis of 2-(benzofuran-2-yl)-quinoline derivatives has been achieved through the reaction of ethyl 2-chloromethyl-quinoline-3-carboxylate with various salicylaldehydes. nih.govnih.gov This approach, however, forms the benzofuran ring during the reaction sequence.

A more direct approach, leveraging the reactivity of the 2-chloromethyl group, would involve the alkylation of a suitable quinoline-based nucleophile. For example, a hydroxy- or amino-substituted quinoline could be N- or O-alkylated with this compound in the presence of a base to yield the corresponding quinoline-benzofuran hybrid. A plausible synthetic route is depicted below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | 4-Hydroxyquinoline | K₂CO₃, Acetonitrile, Reflux | 4-((3-Methylbenzofuran-2-yl)methoxy)quinoline |

| This compound | 8-Aminoquinoline | NaH, DMF | 8-((3-Methylbenzofuran-2-yl)methylamino)quinoline |

This table represents a hypothetical reaction scheme based on standard organic synthesis principles.

Furthermore, a copper(I)-catalyzed dearomatization of benzofurans with 2-(chloromethyl)anilines has been reported to produce tetrahydrobenzofuro[3,2-b]quinolines. This radical addition and intramolecular cyclization process offers a pathway to fused polycyclic systems incorporating both the benzofuran and quinoline scaffolds.

The synthesis of hybrid molecules containing both benzofuran and oxadiazole rings is of significant interest due to their broad spectrum of biological activities. The this compound can be readily incorporated into such structures. A common strategy involves the initial conversion of the chloromethyl group into a more versatile functional group, such as a carboxylic acid or an ester, which can then be elaborated into the oxadiazole ring.

However, a more direct approach involves the alkylation of a pre-formed oxadiazolethione with this compound. For example, 5-aryl-1,3,4-oxadiazole-2-thiones can be S-alkylated using this compound in the presence of a base to yield the desired conjugates.

A particularly elegant one-pot synthesis of novel benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids has been developed. researchgate.net This methodology involves the in situ generation of an azidomethyl intermediate from a chloromethyl-substituted oxadiazole, which then undergoes a click reaction. This principle can be directly applied to this compound. The chloromethyl group can be converted to an azidomethyl group, which then serves as a precursor for further derivatization or for linking to an oxadiazole moiety.

| Starting Material | Reagent 1 | Reagent 2 | Product |

| This compound | Sodium Azide (B81097) | N/A | 2-Azidomethyl-3-methyl-benzofuran |

| 2-Carboxymethyl-3-methyl-benzofuran | Carboxylic Acid Hydrazide | POCl₃ | 2-((3-Methylbenzofuran-2-yl)methyl)-5-substituted-1,3,4-oxadiazole |

This table outlines plausible synthetic transformations.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an exceptionally efficient and regioselective method for the synthesis of 1,2,3-triazoles. researchgate.netoregonstate.edu The this compound is an ideal substrate for integration into triazole-containing architectures using this powerful reaction.

The key step involves the conversion of the chloromethyl group into either an azide or a terminal alkyne. The reaction of this compound with sodium azide in a suitable solvent such as DMF or DMSO readily yields 2-azidomethyl-3-methyl-benzofuran. This azide can then be reacted with a wide variety of terminal alkynes in the presence of a copper(I) catalyst to afford the corresponding 1,4-disubstituted 1,2,3-triazoles.

Alternatively, the chloromethyl group can be converted into a propargyl group to introduce a terminal alkyne. This can be achieved by reaction with propargyl alcohol or a protected version thereof. The resulting 2-propargyl-3-methyl-benzofuran can then undergo a click reaction with an organic azide.

A recent study demonstrated the synthesis of novel 3-(2-methylbenzofuran-3-yl)-5-((4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)-1,2,4-oxadiazole derivatives. researchgate.net This was achieved by converting a 5-chloromethyl-1,2,4-oxadiazole to the corresponding azide in situ, followed by a copper-catalyzed click reaction with a propargyl ether. This strategy highlights the feasibility of utilizing a chloromethyl group on a heterocyclic system as a precursor to a triazole via an azide intermediate.

| Precursor from this compound | Click Reaction Partner | Conditions | Product |

| 2-Azidomethyl-3-methyl-benzofuran | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O | 1-((3-Methylbenzofuran-2-yl)methyl)-4-phenyl-1H-1,2,3-triazole |

| 2-Propargyl-3-methyl-benzofuran | Benzyl (B1604629) Azide | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O | 1-Benzyl-4-((3-methylbenzofuran-2-yl)methyl)-1H-1,2,3-triazole |

This table illustrates the application of click chemistry for the derivatization of this compound.

Preparation of Polycyclic Scaffolds

The development of novel polycyclic scaffolds is a continuous endeavor in drug discovery. The this compound can serve as a starting point for the construction of such complex systems. A notable example is the copper(I)-catalyzed dearomatization of benzofurans with 2-(chloromethyl)anilines, which leads to the formation of tetrahydrobenzofuro[3,2-b]quinolines. This reaction proceeds through a radical addition and an intramolecular cyclization cascade, effectively building a new heterocyclic ring onto the benzofuran core. This method provides access to a diverse range of quinoline-fused benzofuran structures.

Design and Synthesis of Chemically Modifiable Prodrug Derivatives

Prodrug design is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of a drug. The this compound moiety can be incorporated into prodrugs where the chloromethyl group acts as a latent reactive site. More commonly, derivatives of this compound are designed as prodrugs. For instance, a patent has been filed for prodrug derivatives of (E)-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide. nih.gov In this case, the active drug contains the 3-methylbenzofuran-2-ylmethyl moiety, and prodrugs are designed by modifying other parts of the molecule to enhance properties like solubility or targeted delivery.

The general principle of a chemically modifiable prodrug could involve linking a promoiety to the benzofuran core that is cleaved in vivo to release the active drug. The initial this compound can be used to synthesize the active parent drug, which is then further derivatized into a prodrug.

Development of Benzofuran-Based Macromolecular Structures

The incorporation of benzofuran moieties into macromolecular structures can impart unique thermal, optical, and electronic properties to the resulting polymers. While the polymerization of this compound itself is not extensively studied, the cationic polymerization of the parent benzofuran is known to produce rigid polymers with high glass-transition temperatures. researchgate.net

The 2-chloromethyl group in this compound offers several possibilities for polymerization. It could potentially act as a cationic initiator for the polymerization of other monomers. Alternatively, it could serve as a reactive site for grafting onto existing polymer backbones.

Furthermore, copolymerization of this compound with other monomers could lead to novel materials. For example, the copolymerization of 3,3-bis(chloromethyl)oxacyclobutane with tetrahydrofuran (B95107) has been shown to yield amorphous polymers with high molecular weights. A similar approach could be envisioned for this compound, where it is incorporated into a polymer chain with other cyclic ethers or vinyl monomers, leading to materials with tailored properties.

Mechanistic Investigations of Reactions Involving 2 Chloromethyl 3 Methyl Benzofuran

Elucidation of Nucleophilic Substitution Mechanisms (SN1, SN2)

The chloromethyl group at the 2-position of the benzofuran (B130515) ring is the primary site for nucleophilic substitution reactions. The competition between unimolecular (SN1) and bimolecular (SN2) pathways is a central theme in the reactivity of haloalkanes.

The SN2 mechanism involves a one-step process where a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the leaving group (chloride). This pathway is favored by strong nucleophiles and polar aprotic solvents. For 2-Chloromethyl-3-methyl-benzofuran, an SN2 reaction would proceed with an inversion of configuration at the methylene (B1212753) carbon. The rate of this reaction would be dependent on the concentrations of both the benzofuran substrate and the nucleophile.

Conversely, the SN1 mechanism is a two-step process initiated by the slow departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile. This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. The stability of the potential carbocation is a critical factor. The formation of a 2-benzofuranylmethyl cation would be stabilized by resonance with the benzofuran ring system. The presence of the electron-donating methyl group at the 3-position could further stabilize this intermediate, making an SN1 pathway plausible under appropriate conditions.

Without specific experimental data, the precise conditions that favor one mechanism over the other for this compound remain speculative.

Pathways of Intramolecular Cyclization Reactions

The structure of this compound, featuring a reactive chloromethyl group and an adjacent methyl group on the furan (B31954) ring, presents possibilities for intramolecular cyclization, although no specific examples are readily found in the literature. Hypothetically, if the methyl group at the 3-position were functionalized with a nucleophilic moiety, an intramolecular reaction could lead to the formation of a new ring fused to the benzofuran core. The mechanism of such a cyclization would depend on the nature of the tethered nucleophile and the reaction conditions, potentially proceeding through an intramolecular SN2 or SN1-type pathway.

Understanding Radical Reaction Intermediates and Transition States

The involvement of this compound in radical reactions is another area that warrants investigation. Homolytic cleavage of the carbon-chlorine bond, typically initiated by heat or light, would generate a 2-benzofuranylmethyl radical. The stability of this radical would be enhanced by resonance delocalization over the benzofuran ring system.

Once formed, this radical intermediate could participate in a variety of transformations, such as addition to double bonds or hydrogen atom abstraction. The transition states for these processes would involve the partially formed and broken bonds characteristic of radical reactions. However, specific studies detailing the generation, characterization, and subsequent reactions of the 2-(3-methylbenzofuranyl)methyl radical are not currently available.

Kinetic and Thermodynamic Aspects of Chemical Transformations

A quantitative understanding of the reactions of this compound requires kinetic and thermodynamic data. Kinetic studies would provide information on reaction rates and the factors that influence them, such as temperature, solvent, and the nature of the nucleophile. This data is crucial for elucidating reaction mechanisms, for instance, by determining the order of the reaction with respect to each reactant.

Thermodynamic analysis would reveal the relative stabilities of reactants, intermediates, and products, providing insight into the feasibility and position of equilibrium for a given transformation. Parameters such as enthalpy (ΔH) and entropy (ΔS) of reaction would be invaluable for constructing a complete energy profile. To date, such detailed kinetic and thermodynamic data for reactions involving this compound have not been reported in the accessible literature.

Spectroscopic and Crystallographic Approaches for Structural Elucidation of 2 Chloromethyl 3 Methyl Benzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of one- and two-dimensional NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals for 2-Chloromethyl-3-methyl-benzofuran, confirming the precise arrangement of its substituents.

One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the chloromethyl group, and the protons of the methyl group. The aromatic protons would typically appear in the range of δ 7.0-7.6 ppm, with their splitting patterns revealing their relative positions. The chloromethyl protons (-CH₂Cl) would likely resonate as a singlet around δ 4.5-5.0 ppm, shifted downfield due to the electronegative chlorine atom. The methyl group (-CH₃) at the 3-position would also produce a singlet, expected to appear around δ 2.2-2.5 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be anticipated for the eight carbons of the benzofuran (B130515) core, the carbon of the chloromethyl group, and the carbon of the methyl group. The chemical shifts provide insight into the electronic environment of each carbon. For example, carbons bonded to oxygen or chlorine appear at a lower field.

2D NMR: To unambiguously assign these signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would be crucial for confirming the connectivity between adjacent protons in the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edursc.org It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. For instance, it would connect the singlet at δ 4.5-5.0 ppm to the chloromethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. sdsu.eduresearchgate.netresearchgate.net It is instrumental in piecing together the molecular skeleton. For example, HMBC would show correlations from the chloromethyl protons to the C2 and C3 carbons of the furan (B31954) ring, and from the methyl protons to the C2, C3, and C3a carbons, confirming the substitution pattern. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on known data for substituted benzofurans. Actual experimental values may vary.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 2-CH₂Cl | ~4.7 (s, 2H) | ~40 | C2, C3 |

| 3-CH₃ | ~2.3 (s, 3H) | ~10 | C2, C3, C3a |

| 4 | ~7.5 (d) | ~122 | C5, C6, C7a |

| 5 | ~7.2 (t) | ~124 | C4, C6, C7 |

| 6 | ~7.3 (t) | ~123 | C4, C5, C7a |

| 7 | ~7.4 (d) | ~111 | C5, C3a |

| 2 | - | ~153 | 2-CH₂ |

| 3 | - | ~118 | 3-CH₃ |

| 3a | - | ~129 | 3-CH₃, H-4, H-7 |

| 7a | - | ~155 | H-7, H-4 |

s = singlet, d = doublet, t = triplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₉ClO), MS analysis would be critical for confirming its elemental composition.

The mass spectrum would exhibit a molecular ion peak [M]⁺. A key feature would be the isotopic pattern of chlorine: two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively. docbrown.info

Common fragmentation pathways for benzofurans involve cleavage of the substituents and ring opening. For this molecule, likely fragment ions would result from the loss of a chlorine radical (·Cl) or the entire chloromethyl radical (·CH₂Cl).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). mdpi.comnih.gov This precision allows for the unambiguous determination of the elemental formula. For example, HRMS would be able to distinguish C₁₀H₉ClO from other potential formulas with a similar nominal mass, thereby confirming the identity of the compound. nih.gov

Table 2: Expected HRMS Data for this compound

| Ion Formula | Isotope | Calculated m/z |

| [C₁₀H₉³⁵ClO]⁺ | ³⁵Cl | 180.0342 |

| [C₁₀H₉³⁷ClO]⁺ | ³⁷Cl | 182.0312 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.gov

Key expected absorptions include:

C-H stretching from the aromatic and alkyl groups (~2850-3100 cm⁻¹).

C=C stretching from the aromatic and furan rings (~1450-1600 cm⁻¹).

C-O-C stretching of the furan ether linkage (~1050-1250 cm⁻¹).

C-Cl stretching from the chloromethyl group, which is typically found in the fingerprint region (~600-800 cm⁻¹). docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Benzofuran C-O-C | Asymmetric Stretch | ~1250 |

| Benzofuran C-O-C | Symmetric Stretch | ~1050 |

| C-Cl | Stretching | 600 - 800 |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. nih.gov

For this molecule, a crystal structure would:

Unambiguously confirm the 2- and 3- substitution pattern on the benzofuran ring.

Reveal the planarity of the benzofuran system. nih.gov

Determine the conformation of the chloromethyl group relative to the ring.

Provide insight into the intermolecular interactions (e.g., stacking, hydrogen bonds) that govern the crystal packing. researchgate.net

While a structure for the title compound is not available, analysis of related compounds like 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran demonstrates how this method confirms the planarity of the benzofuran unit and the dihedral angle between the ring systems. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. cas.cz

This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it would not exhibit a CD spectrum.

However, this technique would become relevant if a chiral derivative were to be synthesized. For instance, if a synthetic route produced a chiral benzofuran derivative, CD spectroscopy could be used to analyze the enantiomeric excess or determine the absolute configuration by comparing the experimental spectrum to one predicted by quantum chemical calculations. nih.gov

Theoretical and Computational Chemistry Applied to 2 Chloromethyl 3 Methyl Benzofuran Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of 2-Chloromethyl-3-methyl-benzofuran at the atomic level. These calculations offer a detailed picture of the electron distribution and orbital energies, which are key determinants of the molecule's chemical behavior.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack. The MEP map visually represents the electrostatic potential on the electron density surface. In the context of this compound, the MEP analysis would likely reveal a negative potential (red and yellow regions) around the oxygen atom of the benzofuran (B130515) ring and the chlorine atom, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly those of the methyl and chloromethyl groups, suggesting these are areas for potential nucleophilic interactions.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Benzofuran Oxygen | Negative | Potential site for electrophilic attack |

| Chlorine Atom | Negative | Potential site for electrophilic attack |

| Hydrogen Atoms | Positive | Potential sites for nucleophilic attack |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for predicting the reactivity of a molecule. For this compound, the HOMO is likely to be located on the electron-rich benzofuran ring system, indicating its role as an electron donor in chemical reactions. The LUMO, on the other hand, is expected to be centered on the chloromethyl group, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital (FMO) Properties of this compound

| Molecular Orbital | Predicted Location | Implication for Reactivity |

| HOMO | Benzofuran ring system | Electron-donating character |

| LUMO | Chloromethyl group | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | - | Indicator of chemical stability and reactivity |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are instrumental in understanding the interactions of this compound with biological systems. These methods allow for the prediction of binding modes and the stability of molecular complexes, which are essential for drug design and development.

Ligand-Based Pharmacophore Model Generation for Molecular Recognition

Ligand-based pharmacophore modeling involves identifying the essential structural features of a molecule that are responsible for its biological activity. For a series of compounds related to this compound, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. These models serve as a template for designing new molecules with similar or improved biological profiles. For instance, the benzofuran ring would likely be identified as a key aromatic/hydrophobic feature.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. In the case of this compound derivatives, which have been investigated as potential inhibitors of enzymes like ADAMTS-5, docking studies are crucial. google.com These simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. For example, the chloromethyl group might engage in specific interactions within a hydrophobic pocket of the enzyme's active site.

Table 3: Illustrative Molecular Docking Results for a this compound Derivative with a Target Protein

| Parameter | Predicted Value |

| Binding Affinity (kcal/mol) | - |

| Key Interacting Residues | - |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. These simulations can assess the conformational flexibility of this compound and the stability of its complex with a biological target. By simulating the movements of atoms and molecules, MD can confirm the binding mode predicted by docking studies and provide insights into the energetic factors that contribute to binding affinity. This information is vital for optimizing the structure of the lead compound to enhance its binding and, consequently, its biological activity.

QSAR (Quantitative Structure-Activity Relationship) Methodologies (focused on chemical features, not biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or property descriptors of compounds with their chemical activities or properties. mst.dk In the context of this compound and related systems, QSAR methodologies focus on defining a mathematical relationship between the physicochemical characteristics of the molecule and its behavior. These studies are crucial for understanding how structural modifications influence the compound's properties.

QSAR models are typically developed by analyzing a series of related compounds. The central idea is that variations in the chemical structure within a series of molecules lead to changes in their activities and properties. By quantifying these structural variations using molecular descriptors, it is possible to build predictive models. mst.dk

Research on benzofuran derivatives has employed various classes of molecular descriptors to build QSAR models. These descriptors can be broadly categorized into physicochemical, electronic, and topological types.

A study on a series of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)methyl]-1H-triazole derivatives utilized several physicochemical parameters to develop QSAR models. nih.gov These descriptors are calculated from the 2D structure of the molecules and provide insights into their bulk and transport properties. The following table summarizes the types of physicochemical descriptors used in such studies.

Table 1: Physicochemical Descriptors in Benzofuran QSAR Studies

| Descriptor | Description |

|---|---|

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. |

| Molar Volume (MV) | The volume occupied by one mole of a substance. |

| Parachor (Pc) | A property of a liquid that relates the surface tension to the molecular volume. |

| Index of Refraction (Ir) | A measure of how much the path of light is bent, or refracted, when entering a material. |

| Surface Tension (St) | The tendency of liquid surfaces to shrink into the minimum surface area possible. |

| Polarizability | The ability for a molecule's electron cloud to be distorted by an external electric field. |

| Log P (Partition Coefficient) | A measure of the differential solubility of a compound in two immiscible solvents, usually octanol (B41247) and water, reflecting its hydrophobicity. |

This table is based on descriptors mentioned in a study of benzofuran derivatives. nih.gov

Another important set of descriptors used in QSAR studies of benzofuran systems are electronic descriptors, which are often derived from quantum chemical calculations, such as Density Functional Theory (DFT). physchemres.orgbiolscigroup.us These descriptors provide information about the electronic structure of the molecule, which is fundamental to its reactivity and interaction with other molecules.

For instance, a QSAR study on 2-phenylbenzofuran (B156813) derivatives utilized quantum chemical descriptors to model the relationship between molecular structure and activity. physchemres.org The following table details some of the key electronic descriptors employed.

This table is compiled from information on QSAR studies of benzofuran derivatives. physchemres.orgbiolscigroup.us

Topological descriptors are numerical values that quantify the atomic arrangement and connectivity within a molecule. They are derived from the 2D representation of the molecule and are sensitive to size, shape, and branching. In a 2D-QSAR study of benzofuran-based vasodilators, a variety of constitutional, topological, and quantum chemical descriptors were used to build a statistically significant model. nih.govmdpi.com

Table 3: Example of a 2D-QSAR Model for Benzofuran Derivatives

| Statistical Parameter | Value |

|---|---|

| N (Number of compounds) | 24 |

| n (Number of descriptors) | 4 |

| R² (Coefficient of determination) | 0.816 |

| R²cvOO (Cross-validation R², leave-one-out) | 0.731 |

| F (Fischer statistic) | 21.103 |

| s² (Variance of the regression) | 6.191 x 10⁻⁸ |

Data from a 2D-QSAR study on 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids. nih.govmdpi.com

This model demonstrates a good correlation (R² = 0.816) between the selected descriptors and the observed activity for the series of 24 benzofuran derivatives. nih.govmdpi.com The specific descriptors used in such models can include indices that encode information about the molecular size, shape, and electronic environment.

Furthermore, 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA), have been applied to benzofuran derivatives. nih.gov These methods use 3D grid-based descriptors to represent the steric and electrostatic fields around the molecules, providing a more detailed picture of the structural requirements for a given property. A study on benzofuran salicylic (B10762653) acid derivatives generated a five-point pharmacophore model with a significant 3D-QSAR model having an r² of 0.9146 for the training set and a Q² of 0.7068 for the test set. nih.gov

Non Clinical Applications and Materials Science Relevance

Precursors for Advanced Organic Materials

The inherent properties of the benzofuran (B130515) ring system, such as its planarity and electron-rich nature, make it an attractive component for the construction of advanced organic materials with tailored electronic and photophysical properties. 2-Chloromethyl-3-methyl-benzofuran, with its reactive chloromethyl group, serves as a key intermediate for the synthesis of more complex, functionalized benzofuran derivatives. These derivatives are precursors to a variety of materials, including those with potential applications in organic electronics.

The synthesis of advanced materials often relies on the ability to create larger, conjugated systems. The chloromethyl group at the 2-position of the benzofuran ring provides a reactive site for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups. This functionalization is a critical step in tuning the material's properties, such as its solubility, solid-state packing, and electronic bandgap.

Research into related benzofuran structures has demonstrated their potential in the development of organic semiconductors. For instance, benzothieno[3,2-b]benzofuran (BTBT) derivatives, which share a similar fused-ring structure, have been investigated for their use in organic field-effect transistors (OFETs) and thermoelectric composites. acs.orgmdpi.com The introduction of substituents can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the material's charge transport characteristics. mdpi.com While direct studies on this compound for these applications are not extensively documented, its potential as a precursor to design and synthesize novel organic electronic materials is evident.

Table 1: Potential Modifications of this compound for Materials Science Applications

| Starting Material | Reagent/Reaction Condition | Potential Product Functionality | Potential Application |

| This compound | Thiophenol, Base | Thioether linkage | Organic semiconductors |

| This compound | Aniline derivatives, Base | Secondary amine linkage | Hole-transporting materials |

| This compound | Grignard reagents, Coupling catalyst | C-C bond formation for extended conjugation | Organic light-emitting diodes (OLEDs) |

Ligands in Coordination Chemistry

The field of coordination chemistry explores the formation and properties of metal complexes, which consist of a central metal atom or ion bonded to one or more ligands. acs.org Benzofuran derivatives, with their heteroatom and potential for further functionalization, can act as effective ligands. The this compound molecule can be readily modified to incorporate coordinating atoms, such as nitrogen, sulfur, or oxygen, enabling it to bind to a variety of metal centers.

For example, the chloromethyl group can be converted into a thiomethyl or aminomethyl group, which can then coordinate with metal ions. The resulting metal complexes can exhibit interesting catalytic, magnetic, or photoluminescent properties. Studies on related benzofuran-based ligands have shown their ability to form stable complexes with a range of transition metals. researchgate.netresearchgate.net These complexes have been characterized by various spectroscopic and analytical techniques to elucidate their structure and bonding. researchgate.net

Table 2: Examples of Metal Complexes with Benzofuran-based Ligands

| Ligand Type | Metal Ion | Coordination Mode | Potential Application | Reference |

| Benzofuran thiosemicarbazide | Co(II), Ni(II), Cu(II) | Bidentate (O, N) | Antimicrobial agents | researchgate.net |

| Benzofuran Schiff base | Co(II), Ni(II), Cu(II), Zn(II) | Multidentate | Catalysis, Biological mimics | researchgate.net |

Development of Chemical Probes for Receptor Binding Studies (excluding specific biological effects)

Chemical probes are small molecules used to study and manipulate biological systems by selectively binding to a specific target, such as a receptor. The development of such probes is crucial for understanding the fundamental principles of molecular recognition. Benzofuran derivatives have been explored as scaffolds for the design of chemical probes due to their ability to be functionalized with various groups that can interact with receptor binding sites. nih.gov

The this compound can serve as a starting point for the synthesis of a library of compounds to be screened for receptor binding. The chloromethyl group allows for the introduction of different pharmacophores or reporter groups (e.g., fluorescent tags) through straightforward chemical transformations. The 3-methyl group can provide a specific steric interaction within a binding pocket, potentially contributing to the selectivity of the probe.

While the focus here is on the chemical development and not the specific biological outcomes, it is important to note that the design of these probes relies on principles of medicinal chemistry, such as structure-activity relationships. For instance, the modulation of the benzofuran structure has been shown to optimize properties like fluorescence, which is a key feature for many chemical probes. nih.gov The synthesis of a new chiral benzofuran receptor has demonstrated the potential for these scaffolds in studying amino acid derivatives. rsc.org

Applications in Photochemical Energy Storage Systems

The study of photochemical reactions and the development of systems for capturing and storing solar energy are critical areas of modern materials science. Molecules that can undergo reversible photochemical transformations are of particular interest for their potential in energy storage. Benzofuran derivatives have been investigated for their photochemical reactivity. nih.govresearchgate.net

The absorption of light by a benzofuran derivative can lead to an excited electronic state, which can then undergo various chemical reactions, such as cycloadditions or rearrangements. researchgate.net These reactions can store the light energy in the form of chemical bonds in a higher-energy isomer. A subsequent process, either thermal or photochemical, can then release this stored energy, regenerating the original molecule.

While specific research on this compound in this context is limited, the general photochemical reactivity of the benzofuran core suggests its potential as a building block for such systems. The substituents on the benzofuran ring, including the chloromethyl and methyl groups, can be expected to influence the photochemical properties, such as the absorption spectrum and the quantum yield of the photochemical reaction. For instance, a photochemical route to synthesize 2-substituted benzo[b]furans has been developed, highlighting the reactivity of the benzofuran system under irradiation. acs.org

Future Perspectives and Emerging Research Directions in 2 Chloromethyl 3 Methyl Benzofuran Chemistry

Exploration of Novel Synthetic Methodologies

The primary known application of 2-Chloromethyl-3-methyl-benzofuran involves its use as an alkylating agent in the synthesis of complex molecules, such as biaryl sulfonamides. google.comgoogle.com The reactivity of the chloromethyl group facilitates nucleophilic substitution reactions, a cornerstone of its synthetic utility.

Future research is poised to expand beyond these established methods. The exploration of transition-metal-catalyzed cross-coupling reactions, for instance, could unlock new synthetic pathways. Methodologies such as Suzuki, Stille, and Sonogashira couplings, which are generally applied to aryl halides, could potentially be adapted for the reactive benzylic chloride of this compound, opening doors to a wider array of derivatives. google.com Furthermore, the development of novel catalytic systems, including photoredox catalysis, could enable previously inaccessible transformations under mild reaction conditions.

A key area of future investigation will be the development of more efficient and atom-economical one-pot syntheses that utilize this compound to construct diverse heterocyclic scaffolds.

Design of Advanced Architectural Constructs

The current use of this compound in synthesizing biaryl sulfonamides for potential therapeutic applications showcases its role in creating specific and complex molecular architectures. google.comgoogle.com These molecules are designed to interact with biological targets, and the benzofuran (B130515) moiety often serves as a crucial pharmacophore.

The future in this domain lies in the rational design of more intricate and functionally diverse molecular constructs. By leveraging the reactivity of the chloromethyl group, chemists can append a variety of functional groups and molecular fragments, leading to libraries of novel compounds. These could include macrocycles, dendrimers, and other complex topologies with unique three-dimensional structures. The development of such advanced architectures is critical for discovering new drug candidates and functional materials.

Deeper Mechanistic Understanding of Complex Transformations

While the fundamental reactivity of this compound as a benzylic halide is understood, a deeper mechanistic understanding of its more complex transformations is an area ripe for investigation. Future research should focus on detailed kinetic and mechanistic studies of its reactions, particularly those involving novel catalytic systems.

For instance, in reactions where multiple products are possible, understanding the factors that control selectivity is paramount. This involves elucidating reaction intermediates, transition states, and the role of catalysts and reaction conditions. Such studies, combining experimental techniques like in-situ spectroscopy with computational modeling, will enable the precise control of reaction outcomes and the development of more efficient and selective synthetic methods.

Integration with Advanced Computational Methods for Predictive Chemistry

Computational chemistry offers a powerful toolkit for accelerating research in this area. While density functional theory (DFT) has been employed to study the properties of various benzofuran derivatives, specific computational studies on this compound are lacking. physchemres.orgnih.govmdpi.com

Future research should integrate advanced computational methods to predict the reactivity, and electronic and structural properties of this compound and its derivatives. DFT calculations can be used to model reaction mechanisms, predict the feasibility of new reactions, and understand the electronic structure that governs its reactivity. scirp.org Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of its derivatives with their biological or material properties, thereby guiding the design of new compounds with desired functionalities.

Potential in Materials Science and Industrial Applications

The application of this compound has so far been concentrated in the realm of medicinal chemistry. google.comgoogle.com However, its potential extends into materials science and other industrial applications. Benzofuran-containing polymers and organic materials have shown promise in electronic and optoelectronic applications. physchemres.org

Q & A

Basic: What are the recommended synthetic routes for 2-Chloromethyl-3-methyl-benzofuran, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves Friedel-Crafts alkylation or cyclization of substituted phenols with chloromethyl precursors. For example, 4-methoxyphenol derivatives can undergo cyclization using hexafluoropropan-2-ol as a solvent and dichlorodicyanoquinone (DDQ) as an oxidant to form benzofuran scaffolds . Optimization should focus on:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for chloromethylation.

- Temperature control : Room temperature for stability of chloromethyl intermediates.

- Purification : Column chromatography to isolate the product from byproducts like unreacted styrene or oligomers.

Validate purity via NMR (¹H/¹³C) and HRMS to confirm the absence of regioisomers.

Advanced: How can SHELX software be applied to resolve crystallographic ambiguities in this compound derivatives?

Methodological Answer:

SHELXL is ideal for refining crystal structures with disordered chloromethyl groups:

- Disorder modeling : Split occupancy refinement for overlapping Cl and CH₃ groups (common in benzofuran derivatives due to steric hindrance).

- Restraints : Use DFIX and SIMU commands to stabilize bond lengths/angles during refinement .

- Validation : Cross-check with ORTEP-3 to visualize thermal ellipsoids and confirm plausible molecular geometry .

For example, if the chloromethyl group exhibits positional disorder, assign partial occupancies (e.g., 60:40) and refine anisotropically.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituents via chemical shifts:

- Chloromethyl (-CH₂Cl) protons appear at δ 4.5–5.0 ppm (split into AB quartets due to coupling).

- Benzofuran aromatic protons resonate at δ 6.5–7.5 ppm.

- IR Spectroscopy : Confirm C-Cl stretches at 600–800 cm⁻¹ and C-O-C (furan) at 1200–1250 cm⁻¹.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with exact mass matching theoretical values (±5 ppm).

Advanced: How can contradictions in reactivity data for this compound be analyzed?

Methodological Answer:

Contradictions (e.g., variable yields in alkylation reactions) require systematic analysis:

- Experimental Replication : Test under identical conditions (solvent, catalyst, temperature) to isolate variables.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare energy barriers for competing reaction pathways (e.g., para vs. meta substitution).

- Statistical Tools : Apply ANOVA to assess significance of factors like catalyst loading or reaction time .

For instance, if chlorination at the methyl group conflicts with literature, re-examine steric effects via X-ray crystallography or molecular docking studies.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated intermediates.

- Personal Protective Equipment (PPE) : Nitrile gloves and goggles to prevent skin/eye contact.

- Waste Disposal : Quench reactive chloromethyl groups with ethanol/water mixtures before disposal.

Document all procedures in compliance with institutional chemical hygiene plans.

Advanced: How can computational methods predict the biological activity of this compound analogs?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450).

- QSAR Modeling : Corrogate substituent effects (e.g., Cl vs. Br) on bioactivity using descriptors like logP and Hammett constants.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability).

For example, replacing the chloromethyl group with a sulfonamide (as in pharmaceutical benzofurans ) could enhance solubility while retaining affinity.

Basic: How to troubleshoot low yields in the synthesis of this compound?

Methodological Answer:

- Byproduct Analysis : Use TLC or GC-MS to detect intermediates like dihydrobenzofurans.

- Solvent Optimization : Switch from polar aprotic (DMF) to non-polar (toluene) solvents to favor cyclization.

- Catalyst Reactivation : Reflux AlCl₃ with HCl to regenerate Lewis acidity if deactivated by moisture.

Advanced: What strategies resolve identity conflicts in spectroscopic data for benzofuran derivatives?

Methodological Answer:

- Crystallographic Validation : Compare experimental XRD data with Cambridge Structural Database entries.

- Dynamic NMR : Probe temperature-dependent splitting to confirm conformational exchange (e.g., ring puckering).

- Synchrotron Techniques : High-resolution XRD or neutron diffraction to resolve hydrogen bonding ambiguities.

For chloromethyl groups, variable-temperature NMR can reveal restricted rotation or tautomerism .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Scaffold for Anticancer Agents : Chloromethyl groups enable functionalization via nucleophilic substitution (e.g., attaching pyridine moieties).

- Antimicrobial Studies : Analog synthesis guided by structure-activity relationships (SAR) against Gram-positive bacteria.

- Prodrug Design : Hydrolytically labile chloromethyl groups can release active metabolites in vivo.

Advanced: How can interdisciplinary approaches (e.g., CHAT theory) address challenges in benzofuran research?

Methodological Answer:

- Activity Theory Frameworks : Map research workflows (e.g., synthesis → characterization → modeling) to identify bottlenecks .

- Collaborative Tools : Use platforms like LabArchives for real-time data sharing and contradiction resolution .

- Ethical Reflection : Align experimental goals with societal needs (e.g., green chemistry principles) to foster responsible innovation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.